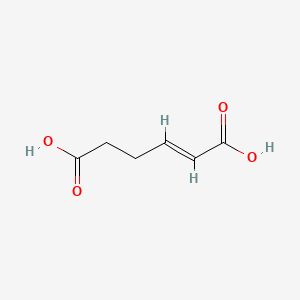
5-phenylpyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenylpyrimidine-2-carbonitrile is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with formamide under acidic conditions to form the pyrimidine ring . Another approach involves the use of functionalized silanes, organolithium compounds, and nitriles in a [5+1] annulation reaction catalyzed by zinc bromide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-phenylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-phenylpyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-phenylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer applications, it may inhibit tyrosine kinases, leading to the disruption of cell signaling pathways essential for tumor growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole derivatives: These compounds have similar structural motifs and are also investigated for their COX-2 inhibitory and anticancer properties.
Uniqueness
5-phenylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its binding affinity and selectivity towards certain biological targets .
Propriétés
Numéro CAS |
85386-18-1 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



